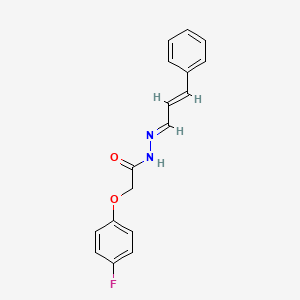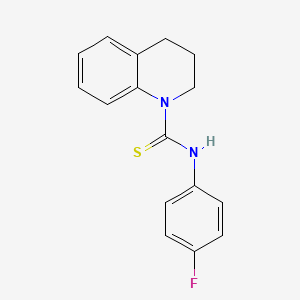![molecular formula C18H16F3NO3 B5542117 5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)
5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis The analysis of molecular structure, including investigations through X-ray diffraction and NMR assignments, is crucial for understanding the compound's properties. The detailed structural analysis through DFT studies provides insights into the molecular geometry and electronic properties, as seen in similar research (Patel et al., 2022).
Chemical Reactions and Properties Quinolinone derivatives engage in various chemical reactions, including fluorescent derivatization, as demonstrated in the selective and highly sensitive derivatization of carboxylic acids for chromatography analysis, hinting at potential reactivity pathways for our compound of interest (Yamaguchi et al., 1985).
Physical Properties Analysis The physical properties, including crystal structure and physicochemical characteristics, can be understood through XRD analysis and DFT studies, which align with the approach taken for similar quinolinone derivatives (Patel et al., 2022).
Chemical Properties Analysis The chemical properties, such as reactivity and interaction with various reagents, are essential for understanding the compound's behavior in different conditions. Studies on similar compounds have shown reactivity with fatty acids in derivatization reactions, providing a framework for predicting the chemical behavior of the target compound (Yamaguchi et al., 1985).
科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Antioxidant Properties
Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones were synthesized, demonstrating significant antioxidant activities. Among these compounds, specific analogs exhibited higher antioxidant activities compared to standard antioxidants, indicating their potential in oxidative stress-related applications (Hassan, Abdel‐kariem, & Ali, 2017).
Biocatalytic Synthesis
An environmentally friendly synthesis of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones using lemon juice as a solvent and catalyst demonstrates innovative approaches to heterocyclic compound synthesis, emphasizing green chemistry principles (Petronijevic et al., 2017).
Novel Alkaloids Identification
Research on Casimiroa edulis Llave et Lex led to the isolation of new 4-quinolinone alkaloids, contributing to the understanding of the chemical diversity and potential biological activities of natural products (Khaleel, 2002).
Potential Biological Activities
Antitumor Agents
Copper(II) quinolinonato-7-carboxamido complexes were synthesized and screened for antitumor activity, showing potent cytotoxicity and promising selectivity indices against various cancer cell lines. This highlights the potential of metal complexes in cancer therapy (Křikavová et al., 2016).
Antimalarial Activity
The synthesis and evaluation of chalcones with different substituents for in vitro activity against Plasmodium falciparum suggest that modifications in the molecular structure can significantly influence antimalarial activity, providing insights into the development of novel antimalarial agents (Liu, Wilairat, & Go, 2001).
特性
IUPAC Name |
5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-24-10-7-14-17(15(8-10)25-2)12(9-16(23)22-14)11-5-3-4-6-13(11)18(19,20)21/h3-8,12H,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZKDNUBEJNZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)
![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)

![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)
